Coumarin Suberoylanilide Hydroxamic Acid
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Overview
Description
Coumarin-Suberoylanilide Hydroxamic Acid, commonly referred to as coumarin-SAHA, is a derivative of Suberoylanilide Hydroxamic Acid. It is a fluorescent probe designed for the study of histone deacetylase inhibitors. Coumarin-SAHA is particularly notable for its ability to bind to histone deacetylase enzymes, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin-SAHA involves the modification of Suberoylanilide Hydroxamic Acid by replacing the anilino “cap” group with 7-amino-4-methylcoumarin. This modification is achieved through a series of chemical reactions, including condensation and coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for coumarin-SAHA are not extensively documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Coumarin-SAHA undergoes various chemical reactions, including:
Oxidation: Coumarin-SAHA can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the hydroxamic acid group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions
Major Products
The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can be used for further biochemical studies .
Scientific Research Applications
Coumarin-SAHA has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study enzyme-inhibitor interactions.
Biology: Helps in understanding the role of histone deacetylases in gene regulation.
Medicine: Potential applications in cancer research due to its ability to inhibit histone deacetylases, which play a role in cancer cell proliferation.
Industry: Utilized in high-throughput screening assays for drug discovery .
Mechanism of Action
Coumarin-SAHA exerts its effects by binding to the catalytic site of histone deacetylase enzymes. This binding blocks the access of substrates to the enzyme, thereby inhibiting its activity. The inhibition of histone deacetylases leads to the accumulation of acetylated histones, which can affect gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Suberoylanilide Hydroxamic Acid (SAHA): The parent compound of coumarin-SAHA, used as a histone deacetylase inhibitor.
Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure.
Valproic Acid: A histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder
Uniqueness
Coumarin-SAHA is unique due to its fluorescent properties, which allow for real-time monitoring of enzyme-inhibitor interactions. This makes it a valuable tool for high-throughput screening and detailed biochemical studies .
Properties
IUPAC Name |
N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRCADVJNRJJAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693947 |
Source
|
Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260635-77-5 |
Source
|
Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?
A1: Coumarin-SAHA (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []
Q2: How can Coumarin-SAHA be used to determine the binding affinities and off-rates of other HDAC inhibitors?
A2: Coumarin-SAHA exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []
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